molecular formula C7H14ClN B6258974 6-azaspiro[3.4]octane hydrochloride CAS No. 1414885-18-9

6-azaspiro[3.4]octane hydrochloride

Cat. No. B6258974
CAS RN: 1414885-18-9
M. Wt: 147.6
InChI Key:
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Description

6-Azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS Number: 765-64-0 . It has a molecular weight of 147.65 . The IUPAC name for this compound is 6-azaspiro[3.4]octane hydrochloride .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to 6-azaspiro[3.4]octane hydrochloride, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The InChI code for 6-azaspiro[3.4]octane hydrochloride is 1S/C7H13N.ClH/c1-2-7(3-1)4-5-8-6-7;/h8H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Azaspiro[3.4]octane hydrochloride is a powder with a melting point of 76-79°C . It is stored at room temperature .

Scientific Research Applications

Synthesis and Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes, including 6-azaspiro[3.4]octane hydrochloride, have been synthesized for use as multifunctional, structurally diverse modules in drug discovery. These compounds are developed through robust and economical routes, with a focus on enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).

Diversity-Oriented Synthesis

6-Azaspiro[3.4]octane hydrochloride is part of a class of compounds synthesized via multicomponent condensation, which leads to various heterocyclic azaspirocycles. These compounds serve as important scaffolds in chemistry-driven drug discovery, indicating their versatility and potential in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Structural Applications

The compound has been used in the synthesis of various derivatives like N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, showcasing its utility in forming complex molecular structures (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Receptor Antagonism

A series of compounds based on the azaspiro[2.5]octane carboxamide scaffold, related to 6-azaspiro[3.4]octane hydrochloride, have been identified as potent and selective antagonists of the histamine-3 receptor (H3R). These compounds have demonstrated efficacy in vivo in a mouse model of cognition, indicating their potential therapeutic application (Brown et al., 2014).

Synthesis of Azaspirocycles

Efficient synthesis strategies have been developed for azaspirocycles, including 6-azaspiro[3.4]octane. These strategies highlight the compound's relevance in organic chemistry and pharmaceutical research (Ramesh, Balakumar, Rizzo, & Zhang, 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

A study has shown that by linking the 5-nitrofuryl moiety to various heterocyclic motifs, potent antimycobacterial compounds efficacious against multidrug-resistant strains can be developed . This suggests that 6-azaspiro[3.4]octane hydrochloride and similar compounds could be explored further for their potential in antimicrobial applications .

properties

IUPAC Name

6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(3-1)4-5-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSELNUPJKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.4]octane hydrochloride

CAS RN

1414885-18-9
Record name 6-azaspiro[3.4]octane hydrochloride
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